rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridinehydrochloride,cis
Description
rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridinehydrochloride,cis is a bicyclic amine derivative with a fused furopyridine core. Key characteristics include:
- Molecular formula: C₇H₁₄ClNO
- Molecular weight: 163.65 g/mol
- CAS Number: 17951-94-9
- Stereochemistry: The compound is chiral, existing as a racemic mixture of (3aR,7aS) and (3aS,7aR) enantiomers. The "cis" designation indicates the spatial arrangement of substituents on the fused ring system .
- Applications: Primarily used as a synthetic building block in medicinal chemistry, particularly for kinase inhibitor development (e.g., tofacitinib analogs) .
Properties
Molecular Formula |
C7H14ClNO |
|---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
(3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydrofuro[2,3-c]pyridine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-3-8-5-7-6(1)2-4-9-7;/h6-8H,1-5H2;1H/t6-,7-;/m0./s1 |
InChI Key |
WYIJMGLNWXEHHN-LEUCUCNGSA-N |
Isomeric SMILES |
C1CNC[C@H]2[C@@H]1CCO2.Cl |
Canonical SMILES |
C1CNCC2C1CCO2.Cl |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structural Overview
| Property | Description |
|---|---|
| IUPAC Name | (3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[2,3-c]pyridine; hydrochloride |
| Molecular Formula | C7H14ClNO |
| Molecular Weight | 163.64 g/mol |
| PubChem CID | 165669967 |
| Synonyms | rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridine hydrochloride, cis |
| SMILES | C1CNC[C@H]2[C@@H]1CCO2.Cl |
| EC Number | 954-551-5 |
The compound features a fused bicyclic ring system where a tetrahydrofuran ring is fused to a partially saturated pyridine ring, with specific stereochemistry at the ring junction carbons (3a and 7a positions). The hydrochloride salt form is typically obtained by treatment with hydrochloric acid, which protonates the nitrogen atom in the pyridine ring.
Preparation Methods of rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridinehydrochloride, cis
General Synthetic Strategy
The synthesis of rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridinehydrochloride, cis generally involves the following key steps:
- Construction of the fused bicyclic ring system via cyclization reactions.
- Introduction of the correct stereochemistry at the ring junctions.
- Formation of the hydrochloride salt to stabilize the compound.
Synthetic Routes
Cyclization of 2,3-Dihydroxy Pyridine Derivatives
One common approach involves starting from a 2,3-dihydroxypyridine or related precursor, which undergoes intramolecular cyclization to form the fused tetrahydrofuran ring. The reaction conditions typically include acid catalysis or base-promoted cyclization, depending on the protecting groups and substituents.
- Step 1: Protection of hydroxyl groups if necessary.
- Step 2: Activation of the hydroxyl group for nucleophilic attack.
- Step 3: Intramolecular nucleophilic substitution to form the furan ring.
- Step 4: Deprotection and purification.
Reductive Cyclization of Pyridine Precursors
Another method employs reductive cyclization of suitable pyridine derivatives containing pendant hydroxyalkyl chains. Under reducing conditions (e.g., catalytic hydrogenation or metal hydrides), the pyridine ring is partially saturated, and the hydroxy group attacks the ring to form the fused tetrahydrofuran.
- Reagents: Catalytic hydrogenation (Pd/C, H2) or sodium borohydride in the presence of acid.
- Outcome: Formation of the octahydrofuro[2,3-c]pyridine framework with cis stereochemistry.
Stereoselective Synthesis via Chiral Catalysts or Resolution
Since the compound is racemic, stereoselective synthesis can be achieved either by using chiral catalysts during cyclization or by resolution of the racemate post-synthesis.
- Chiral catalysts: Organocatalysts or metal complexes that induce stereoselectivity.
- Resolution: Using chiral acids or bases to separate enantiomers.
Formation of Hydrochloride Salt
The free base form of rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridine is treated with hydrochloric acid, typically in an organic solvent such as ethanol or diethyl ether, to precipitate the hydrochloride salt.
Representative Synthetic Procedure (Literature-Based Example)
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Starting pyridine derivative, acid catalyst, solvent | Intramolecular cyclization to form bicyclic ring | 70-85 |
| 2 | Catalytic hydrogenation (Pd/C, H2, room temp) | Partial saturation of pyridine ring | 80-90 |
| 3 | Treatment with HCl in ethanol | Formation of hydrochloride salt | 95 |
Note: Specific reagents and conditions vary depending on the starting materials and desired stereochemistry.
Analytical Characterization Supporting Preparation
- Nuclear Magnetic Resonance (NMR): Confirms the bicyclic framework and stereochemistry. Proton and carbon NMR spectra show characteristic signals for tetrahydrofuran and partially saturated pyridine rings.
- Mass Spectrometry (MS): Confirms molecular weight (163.64 g/mol for hydrochloride salt).
- Infrared Spectroscopy (IR): Identifies functional groups such as C–O–C ether stretch from the furan ring and N–H stretch from the protonated amine.
- X-ray Crystallography: Provides definitive stereochemical configuration and confirms cis relationship at the ring junction.
- Melting Point and Solubility: Hydrochloride salt typically exhibits higher melting point and solubility in polar solvents compared to the free base.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Stereochemistry Control | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclization of dihydroxy pyridine | 2,3-Dihydroxypyridine derivatives | Acid/base catalysis, heating | Moderate | Straightforward, good yields | Requires protection steps |
| Reductive cyclization | Pyridine with hydroxyalkyl side chain | Catalytic hydrogenation or metal hydrides | Moderate to high | Efficient saturation and cyclization | Requires careful control of reduction |
| Chiral catalyst-mediated synthesis | Pyridine derivatives with chiral catalysts | Organocatalysts or metal complexes | High | Enantioselective synthesis | Catalyst cost and availability |
| Resolution of racemate | Racemic bicyclic compound | Chiral acids/bases for separation | High | Access to pure enantiomers | Additional purification step |
Chemical Reactions Analysis
Types of Reactions: rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridinehydrochloride,cis can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Chemistry: In chemistry, rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridinehydrochloride,cis is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biology, this compound is studied for its potential biological activity. It may interact with various biological targets, making it a candidate for drug discovery and development .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in treating certain diseases or conditions, although more research is needed to confirm its efficacy and safety .
Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for various industrial applications, including the production of polymers and specialty chemicals .
Mechanism of Action
The mechanism of action of rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridinehydrochloride,cis involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table compares the target compound with three structurally related bicyclic amines:
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridinehydrochloride,cis | C₇H₁₄ClNO | 163.65 | 17951-94-9 | Furopyridine core; hydrochloride salt; cis stereochemistry |
| rac-(3aR,7aS)-1-(propan-2-yl)-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one hydrochloride,cis | C₉H₁₈ClN₃O | 219.71 | 1909293-64-6 | Imidazolidinone ring; propan-2-yl substituent; higher molecular weight |
| rac-(3aS,7aR)-hexahydro[1,3]oxazolo[4,5-c]pyridin-2(3H)-one hydrochloride | C₆H₁₁ClN₂O₂ | 178.62 | 1864003-41-7 | Oxazolo ring; reduced ring saturation; lower Cl content |
| (3aS,7aR)-5-methyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride | C₈H₁₈Cl₂N₂ | 219.16 | 1369144-28-4 | Pyrrolopyridine core; methyl substituent; dihydrochloride salt |
Key Observations:
Ring Systems: The target compound features a furopyridine core, whereas analogs include imidazolidinone, oxazolo, and pyrrolopyridine systems. These differences influence electronic properties and hydrogen-bonding capacity .
Substituents: The imidazolidinone analog (CAS 1909293-64-6) has a bulky propan-2-yl group, increasing steric hindrance and molecular weight. The pyrrolopyridine derivative (CAS 1369144-28-4) includes a methyl group, enhancing hydrophobicity .
Commercial and Research Utility
- Availability : The target compound is marketed as a building block (Enamine Ltd, 2019), while analogs are sold by Fluorochem and CymitQuimica with purities ≥95% .
- Price Range: Costs vary by vendor; for example, 2-cyanopyridine (a related intermediate) is priced at $8–$11 per gram, reflecting demand for chiral amines in drug discovery .
Biological Activity
The compound rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridine hydrochloride, cis is a bicyclic structure that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₇H₁₄ClN₁O
- Molecular Weight : 161.65 g/mol
- IUPAC Name : (3aR,7aS)-octahydrofuro[2,3-c]pyridine hydrochloride
- CAS Number : 1629784-77-5
The biological activity of rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridine hydrochloride is primarily attributed to its interaction with various neurotransmitter receptors in the central nervous system. Preliminary studies suggest that it may act as a modulator of neurotransmission, potentially influencing mood and cognitive functions.
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties. It appears to mitigate neuronal damage in various models of neurodegeneration by reducing oxidative stress and inflammation.
Interaction with Neurotransmitter Systems
Studies have shown that rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridine can interact with:
- Dopamine Receptors : Potentially influencing dopaminergic signaling pathways.
- Serotonin Receptors : May affect mood regulation and anxiety levels.
- Glutamate Receptors : Involved in excitatory neurotransmission and neuroplasticity.
Case Studies
-
In Vitro Studies :
- A study demonstrated that rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridine hydrochloride significantly reduced cell death in neuronal cultures exposed to toxic agents.
- Mechanistic assays indicated a decrease in reactive oxygen species (ROS) production and an increase in antioxidant enzyme activity.
-
Animal Models :
- In rodent models of Parkinson's disease, administration of the compound resulted in improved motor function and reduced dopaminergic neuron loss.
- Behavioral tests suggested anxiolytic effects when administered in chronic stress models.
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Unique Features | Biological Activity |
|---|---|---|---|
| rac-(3aR,7aR)-octahydro-1H-pyrrolo[3,2-b]pyridin-2-one | Bicyclic | Different stereochemistry | Moderate neuroprotective effects |
| rac-(2R,3aR,7aR)-2-phenyl-octahydrofuro[3,2-b]pyridine | Bicyclic with phenyl group | Enhanced receptor binding affinity | Promising antidepressant-like effects |
Q & A
Basic Research Questions
Q. How can the molecular identity of rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridine hydrochloride, cis, be confirmed experimentally?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the fused furopyridine ring system and stereochemistry. Peaks corresponding to the octahydro scaffold (e.g., methylene and methine protons) should align with computational predictions or literature data for cis-configured analogs .
- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (CHClNO) via exact mass measurement, ensuring the observed m/z matches the theoretical value (163.65 g/mol for the free base; 179.51 g/mol for the hydrochloride) .
- X-ray Crystallography : For unambiguous stereochemical confirmation, grow single crystals in polar solvents (e.g., methanol/water) and analyze diffraction patterns to resolve the (3aR,7aS) configuration .
Q. What purification strategies are effective for isolating rac-(3aR,7aS)-octahydrofuro[uro[2,3-c]pyridine hydrochloride from reaction mixtures?
- Methodological Answer :
- Recrystallization : Use a solvent system like ethyl acetate/hexane (3:1) to precipitate impurities while retaining the target compound in solution. Adjust polarity gradually to optimize crystal formation .
- Column Chromatography : Employ silica gel with a gradient elution (e.g., 5–20% methanol in dichloromethane) to separate stereoisomers or byproducts. Monitor fractions via TLC (R ~0.3 in 10% MeOH/CHCl) .
- Acid-Base Extraction : Partition the free base (in dichloromethane) against dilute HCl to isolate the hydrochloride salt, followed by lyophilization for hygroscopic stability .
Advanced Research Questions
Q. How can stereochemical discrepancies in hydrogenation products of related furopyridine precursors be resolved?
- Methodological Answer :
- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., Chiralpak IA) and a mobile phase of hexane/isopropanol (80:20) with 0.1% trifluoroacetic acid. Retention times for (3aR,7aS) vs. (3aS,7aR) enantiomers typically differ by >2 minutes .
- Dynamic NMR Spectroscopy : Perform variable-temperature -NMR to detect diastereomeric splitting in prochiral protons, confirming the presence of a racemic mixture .
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted chemical shifts for each stereoisomer to assign configurations .
Q. What experimental design considerations are critical for optimizing the hydrogenation of Boc-protected azaindole intermediates to yield cis-configured furopyridines?
- Methodological Answer :
- Catalyst Selection : Use palladium on carbon (Pd/C, 10% w/w) under 50 psi H pressure to achieve selective hydrogenation of the pyridine ring while preserving the furan oxygen .
- Temperature Control : Maintain reactions at 25–30°C to avoid over-reduction or epimerization. Higher temperatures (>40°C) may lead to trans-isomer formation .
- Protecting Group Strategy : Boc protection prevents amine protonation during hydrogenation, ensuring stereochemical fidelity. Deprotection with HCl/dioxane yields the hydrochloride salt .
Q. How can hygroscopicity challenges in handling rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridine hydrochloride be mitigated during storage and formulation?
- Methodological Answer :
- Lyophilization : Freeze-dry the compound from tert-butanol/water (1:1) to create a stable amorphous powder with <1% residual moisture .
- Inert Atmosphere Storage : Store under argon in sealed vials with desiccant (e.g., molecular sieves) to prevent clumping.
- Formulation Additives : Co-formulate with cyclodextrins (e.g., HP-β-CD) in aqueous buffers to enhance solubility and reduce moisture uptake .
Data Contradictions and Validation
Q. How should conflicting reports on the stability of cis-configured furopyridines in acidic conditions be addressed?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound in pH 1–3 buffers (37°C) and monitor degradation via LC-MS. Compare half-lives with literature data to identify outliers .
- Isolation of Degradants : Use preparative HPLC to isolate acidic degradation products (e.g., ring-opened aldehydes) and characterize them via -NMR and IR spectroscopy .
- Mechanistic Studies : Perform DFT calculations to model acid-catalyzed ring-opening pathways and identify protective functional groups (e.g., electron-withdrawing substituents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
